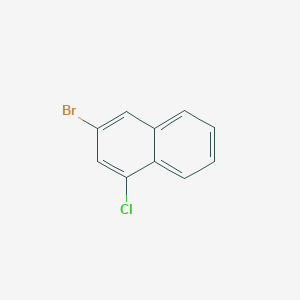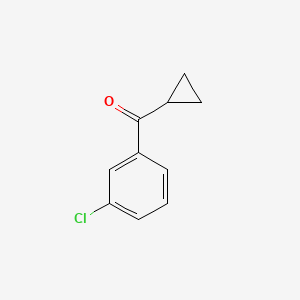
3-Chlorophenyl cyclopropyl ketone
Overview
Description
3-Chlorophenyl cyclopropyl ketone is a chemical compound with the molecular formula C10H9ClO and a molecular weight of 180.63 . It appears as a colorless to yellow liquid .
Synthesis Analysis
A metal-free one-flask synthesis of multi-substituted furans from easily accessible 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones has been reported . This protocol integrates three steps of cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in one flask to give products in moderate to good yields .
Molecular Structure Analysis
The molecular structure of 3-Chlorophenyl cyclopropyl ketone consists of a cyclopropyl group attached to a ketone group, which is further connected to a chlorophenyl group .
Chemical Reactions Analysis
3-Chlorophenyl cyclopropyl ketone can undergo a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones . An unexpected dimerization of cyclopropyl ketones was also observed .
Physical And Chemical Properties Analysis
3-Chlorophenyl cyclopropyl ketone has a boiling point of 285.0±23.0 °C and a density of 1.270±0.06 g/cm3 .
Scientific Research Applications
Synthesis of Chiral Heterocycles
3-Chlorophenyl cyclopropyl ketone: can be utilized in the synthesis of chiral eight-membered heterocycles. These compounds are significant due to their presence in natural products and bioactive compounds. A gold-catalyzed stereoselective (4 + 4) cycloaddition process allows for the creation of chiral furan/pyrrole-containing eight-membered heterocycles with high diastereomeric ratios and enantiomeric excess .
Cycloaddition Reactions
The compound serves as a precursor in cycloaddition reactions, which are pivotal in organic synthesis. These reactions are employed for the rapid construction of cyclic, polycyclic, or bridged cyclic products. Cyclopropane derivatives, such as 3-Chlorophenyl cyclopropyl ketone , are instrumental in these processes due to their strained ring structure, which provides unique reactivity and selectivity .
Asymmetric Synthesis
In asymmetric synthesis, 3-Chlorophenyl cyclopropyl ketone can be used to induce chirality in the synthesis of cyclic frameworks. This is particularly valuable in the production of building blocks for natural products and pharmaceuticals, where the stereochemistry of the molecule can be critical for its biological activity .
Photoredox Catalysis
This compound can also be involved in photoredox catalysis-cooperated cycloadditions. Photoredox catalysis is a branch of chemistry that harnesses light energy to drive chemical reactions, and cyclopropyl ketones can be key substrates in these transformations .
C–H Bond Activation
3-Chlorophenyl cyclopropyl ketone: may be used in C–H bond activation processes. This method is a powerful tool in organic chemistry that allows for the direct functionalization of C–H bonds, which are typically unreactive, thereby providing a more straightforward approach to complex molecule synthesis .
Radical Cascade Processes
The compound can participate in radical cascade processes, which are sequences of radical reactions that occur in a single operational step. These processes are highly efficient and can be used to construct complex molecular architectures from simple starting materials .
Strain Release in Ring-Opening Reactions
Due to the strain in the cyclopropyl ring, 3-Chlorophenyl cyclopropyl ketone can be a valuable synthon in ring-opening reactions. The release of strain energy upon ring opening can drive the formation of new bonds and the construction of new molecular frameworks .
Synthesis of Bioactive Compounds
Finally, 3-Chlorophenyl cyclopropyl ketone can be a key intermediate in the synthesis of bioactive compounds. Its unique chemical structure makes it suitable for the creation of molecules with potential therapeutic applications .
Mechanism of Action
Target of Action
Cyclopropyl ketones, a class of compounds to which 3-chlorophenyl cyclopropyl ketone belongs, are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Cyclopropyl ketones are known to undergo reactions such as the wittig reaction and ring-opening reactions . In the Wittig reaction, for example, a cyclopropyl ketone can be used to prepare α-cyclopropylstyrene . In ring-opening reactions, cyclopropyl ketones can undergo transformations to form other compounds .
Biochemical Pathways
For instance, the Suzuki–Miyaura cross-coupling reaction involves the formation of carbon–carbon bonds , and the ring-opening reactions of cyclopropyl ketones can lead to the formation of new compounds .
Result of Action
The reactions that cyclopropyl ketones undergo, such as the suzuki–miyaura cross-coupling and ring-opening reactions , can lead to the formation of new compounds, which could have various effects at the molecular and cellular levels.
properties
IUPAC Name |
(3-chlorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZICJBPLGSMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642494 | |
| Record name | (3-Chlorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898789-97-4 | |
| Record name | (3-Chlorophenyl)cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)
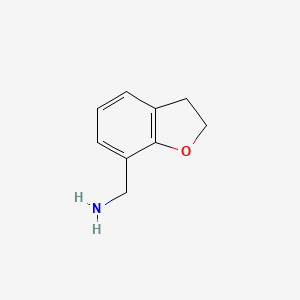



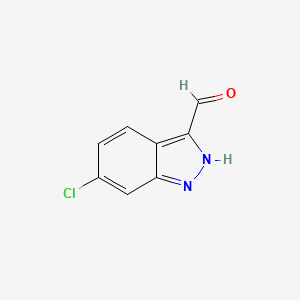
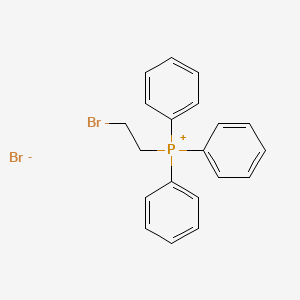
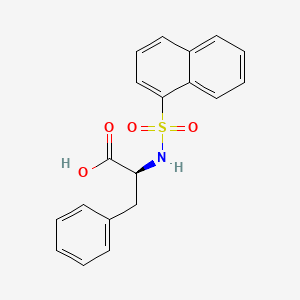
![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)



